(2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Substitution reactions: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Final condensation: The final step involves the condensation of the intermediate compounds to form the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidinone rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino and carbonyl groups, resulting in the formation of amine and alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives.
Biology
Biologically, the compound has shown promise in various assays for its antimicrobial and anti-inflammatory properties. It is being investigated for its potential to inhibit the growth of certain bacterial and fungal strains.
Medicine
In medicinal chemistry, the compound is explored for its potential as a lead compound in drug development. Its structural features make it a candidate for designing new drugs with improved efficacy and reduced side effects.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one lies in its specific substitution pattern. The presence of the chloro and methyl groups on the phenyl ring, along with the furan and thiazolidinone rings, imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H23ClN2O2S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H23ClN2O2S/c1-18-12-13-21(16-24(18)30)25-15-14-23(34-25)17-26-28(33)32(22-10-5-4-6-11-22)29(35-26)31-27-19(2)8-7-9-20(27)3/h4-17H,1-3H3/b26-17-,31-29? |
InChI Key |
CBJFPYVQDNTCTD-VBGBYYPASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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